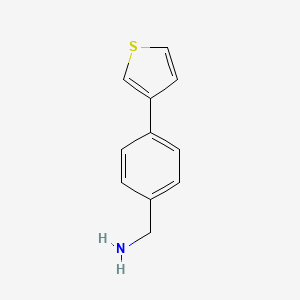

(4-Thien-3-ylphenyl)methylamine

Description

Properties

IUPAC Name |

(4-thiophen-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXFTOUAVPVJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594583 | |

| Record name | 1-[4-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876317-18-9 | |

| Record name | 4-(3-Thienyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876317-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Thien 3 Ylphenyl Methylamine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for (4-Thien-3-ylphenyl)methylamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan. For (4-Thien-3-ylphenyl)methylamine, two primary strategic disconnections are considered the most logical.

C-N Bond Disconnection: The most apparent disconnection is at the benzylic carbon-nitrogen bond. This approach simplifies the target molecule to an advanced intermediate, such as a 4-(thien-3-yl)benzyl halide, alcohol, or aldehyde. The methylamine (B109427) group can then be introduced in the final step of the synthesis through reactions like nucleophilic substitution or reductive amination. This strategy is advantageous as it allows for the late-stage introduction of the amine, which can be beneficial if the amine functionality interferes with earlier steps.

A typical retrosynthetic pathway based on these disconnections is illustrated below:

Figure 1: Retrosynthetic Analysis of (4-Thien-3-ylphenyl)methylamine

graph TD

A["(4-Thien-3-ylphenyl)methylamine"] -->|C-N Disconnection (Reductive Amination)| B["4-(Thien-3-yl)benzaldehyde"];

A -->|C-N Disconnection (Nitrile Reduction)| C["4-(Thien-3-yl)benzonitrile"];

B -->|C-C Disconnection (Suzuki Coupling)| D["Thien-3-ylboronic acid + 4-Formylphenylboronic acid or 4-Bromobenzaldehyde"];

C -->|C-C Disconnection (Suzuki Coupling)| E["Thien-3-ylboronic acid + 4-Cyanophenylboronic acid or 4-Bromobenzonitrile"];

This chart illustrates the primary retrosynthetic disconnections for (4-Thien-3-ylphenyl)methylamine, leading back to simpler phenyl and thiophene (B33073) precursors via key intermediates like the corresponding benzaldehyde or benzonitrile (B105546).

Direct Synthetic Pathways to (4-Thien-3-ylphenyl)methylamine

Based on the retrosynthetic analysis, the forward synthesis typically involves building the biaryl core first, followed by the introduction of the methylamine group.

A common and effective multi-step approach relies on the initial formation of a functionalized biaryl intermediate, such as 4-(thien-3-yl)benzonitrile.

Step 1: Suzuki-Miyaura Cross-Coupling: The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction forms the pivotal C-C bond between the two aromatic rings. For instance, 3-bromothiophene can be coupled with 4-cyanophenylboronic acid, or conversely, 3-thienylboronic acid can be coupled with 4-bromobenzonitrile. This reaction is known for its high efficiency and tolerance of a wide range of functional groups.

Step 2: Reduction of the Nitrile: The resulting 4-(thien-3-yl)benzonitrile intermediate is then reduced to the target primary amine. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF), or through catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney Nickel).

An alternative multi-step synthesis proceeds through a benzaldehyde intermediate.

Step 1: Suzuki-Miyaura Cross-Coupling: Similar to the previous route, a Suzuki coupling is used to synthesize 4-(thien-3-yl)benzaldehyde from precursors like 3-thienylboronic acid and 4-bromobenzaldehyde.

Step 2: Reductive Amination: The aldehyde is then converted to the methylamine via reductive amination. This involves reacting the aldehyde with ammonia or a source of ammonia (like ammonium acetate) in the presence of a reducing agent.

Catalytic reactions are central to the efficient synthesis of (4-Thien-3-ylphenyl)methylamine.

Cross-Coupling Reactions: The Suzuki-Miyaura reaction is the most prevalent cross-coupling method for this synthesis due to the commercial availability and stability of boronic acids. nih.gov Palladium catalysts, often in combination with phosphine (B1218219) ligands, are typically employed. The choice of base (e.g., Na₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, water) can significantly impact the reaction's efficiency.

Reductive Amination: This is a highly effective method for forming the C-N bond from a carbonyl precursor. libretexts.org The reaction proceeds via the in-situ formation of an imine from the aldehyde (4-(thien-3-yl)benzaldehyde) and an amine (ammonia), which is then immediately reduced to the final amine. libretexts.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine over the starting aldehyde, minimizing side reactions. masterorganicchemistry.com

Preparation and Derivatization of Advanced Intermediates

Synthesis of 4-(thien-3-yl)benzonitrile: This intermediate is reliably synthesized via Suzuki coupling. For example, coupling 3-chlorothiophene with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a common industrial route. guidechem.com The nitrile group is stable under these conditions and serves as a direct precursor to the methylamine group.

Synthesis of 4-(thien-3-yl)benzaldehyde: This aldehyde can also be prepared through Suzuki coupling, using precursors like 4-formylphenylboronic acid and a 3-halothiophene. The aldehyde functionality is then directly converted to the methylamine via reductive amination.

These intermediates can be further derivatized if analogues of the target compound are desired. For example, the aromatic rings can undergo electrophilic substitution reactions, although controlling the regioselectivity can be challenging.

Exploration of Sustainable and Green Chemistry Methodologies in Thiophene-Phenyl-Amine Synthesis

Recent efforts in organic synthesis have focused on developing more environmentally friendly processes. inovatus.es Several green chemistry principles can be applied to the synthesis of (4-Thien-3-ylphenyl)methylamine.

Aqueous Cross-Coupling: The Suzuki-Miyaura reaction can be performed in aqueous media, reducing the reliance on volatile and often toxic organic solvents. cdnsciencepub.comrsc.org The use of water as a solvent is not only environmentally benign but can sometimes accelerate the reaction rate.

Recyclable Catalysts: To minimize waste and cost associated with precious metal catalysts like palladium, research has focused on developing recyclable catalytic systems. inovatus.es This can involve immobilizing the palladium catalyst on a solid support or using fluorous-tagged catalysts that can be easily separated and reused. acs.org Nickel-catalyzed couplings are also being explored as a more cost-effective and sustainable alternative to palladium. nih.gov

Metal-Free Thiophene Synthesis: While the core synthesis of the target molecule relies on coupling pre-formed rings, green methodologies exist for the synthesis of the thiophene precursors themselves. Metal-free approaches, which avoid metal toxicity and contamination, have been developed using elemental sulfur or potassium sulfide as the sulfur source. nih.govorganic-chemistry.org

Alternative Reducing Agents: In the reductive amination step, alternatives to borohydride reagents are being explored. Formic acid, for example, has been used as a reductant in metal-free reductive aminations, offering a less hazardous option. bohrium.com

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields for (4-Thien-3-ylphenyl)methylamine Routes

When designing a synthesis, a comparative analysis of different routes is essential to select the most optimal pathway based on factors like yield, cost, safety, and scalability.

| Route | Key Intermediate | Step 1: C-C Coupling | Step 2: C-N Formation | Overall Yield (Typical) | Advantages | Disadvantages |

| Route A | 4-(Thien-3-yl)benzonitrile | Suzuki Coupling | LiAlH₄ or H₂/Catalyst Reduction | Good to Excellent | High-yielding reduction step; reliable coupling. | Use of highly reactive and hazardous LiAlH₄. |

| Route B | 4-(Thien-3-yl)benzaldehyde | Suzuki Coupling | Reductive Amination (e.g., NH₃, NaBH₃CN) | Good | Milder conditions for C-N formation; avoids strong hydrides. | Aldehyde may be more prone to side reactions than nitrile. |

Spectroscopic and Structural Elucidation of 4 Thien 3 Ylphenyl Methylamine

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation of (4-thien-3-ylphenyl)methylamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete assignment of the proton and carbon signals of (4-thien-3-ylphenyl)methylamine can be achieved, confirming its constitution and connectivity.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of (4-thien-3-ylphenyl)methylamine provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the thiophene (B33073) ring, the phenyl ring, the methylene group, and the amine group.

The protons of the thiophene ring are expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution pattern and the electronic effects of the adjacent phenyl group. The protons on the phenyl ring will also resonate in the aromatic region, likely between δ 7.2 and 7.6 ppm, with their multiplicities depending on the coupling with neighboring protons.

The methylene protons (CH₂) adjacent to the amine group are anticipated to produce a singlet or a finely split multiplet around δ 3.8 to 4.0 ppm. The protons of the primary amine (NH₂) typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but is generally found in the range of δ 1.5 to 3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for (4-Thien-3-ylphenyl)methylamine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiophene-H | 7.0 - 7.5 | Multiplet |

| Phenyl-H | 7.2 - 7.6 | Multiplet |

| CH₂ | 3.8 - 4.0 | Singlet |

| NH₂ | 1.5 - 3.0 | Broad Singlet |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Molecular Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of (4-thien-3-ylphenyl)methylamine. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the characterization of the molecular skeleton.

The carbon atoms of the thiophene and phenyl rings are expected to resonate in the downfield region of the spectrum, typically between δ 120 and 145 ppm. The chemical shifts of these aromatic carbons are influenced by the substituent effects of the conjoined rings and the aminomethyl group. The carbon atom of the methylene group (CH₂) is anticipated to appear in the range of δ 45 to 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Thien-3-ylphenyl)methylamine

| Carbon | Predicted Chemical Shift (ppm) |

| Thiophene-C | 120 - 140 |

| Phenyl-C | 125 - 145 |

| CH₂ | 45 - 50 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of protons within the thiophene and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between the different structural fragments of the molecule, such as the link between the phenyl ring and the methylene group, and the connection between the phenyl and thiophene rings.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the dynamics of its vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy of (4-Thien-3-ylphenyl)methylamine

The FT-IR spectrum of (4-thien-3-ylphenyl)methylamine is expected to exhibit characteristic absorption bands corresponding to the various functional groups present.

N-H Stretching: The primary amine group will show one or two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene and phenyl rings are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected in the range of 1000-1250 cm⁻¹.

C-S Stretching: The characteristic C-S stretching vibration of the thiophene ring is typically weak and can be found in the 600-800 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for (4-Thien-3-ylphenyl)methylamine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-S Stretch | 600 - 800 | Weak |

Note: These are predicted values and may vary based on experimental conditions.

Raman Spectroscopy for Characteristic Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of (4-thien-3-ylphenyl)methylamine would be expected to show strong signals for the aromatic ring vibrations.

Aromatic Ring Breathing Modes: The symmetric "breathing" vibrations of the thiophene and phenyl rings are typically strong in the Raman spectrum and appear in the fingerprint region.

C-S-C Vibration: The symmetric C-S-C stretching of the thiophene ring is also expected to be a characteristic Raman band.

C-H Bending: Both in-plane and out-of-plane C-H bending vibrations of the aromatic rings will be present.

The combination of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation and providing insights into its molecular dynamics.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition through the precise measurement of its mass-to-charge ratio. For (4-Thien-3-ylphenyl)methylamine, HRMS analysis provides critical insights into its molecular formula and the stability of its various fragments upon ionization.

While specific, experimentally determined high-resolution mass spectra for (4-Thien-3-ylphenyl)methylamine are not extensively detailed in publicly accessible research, predictive data from computational models offer valuable theoretical insights. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is a key starting point for any mass spectrometric analysis. This value is calculated based on the most abundant isotopes of the constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Sulfur-32).

Analysis of the fragmentation patterns of structurally similar compounds, such as other thienylphenyl isomers and benzylamines, allows for the postulation of likely fragmentation pathways for (4-Thien-3-ylphenyl)methylamine. Common fragmentation events for such molecules typically involve the cleavage of the benzylic C-N bond, leading to the formation of a stable thienylphenylmethyl cation. Further fragmentation of the thiophene or phenyl rings can also occur, providing a characteristic fingerprint for the molecule.

Table 1: Predicted Mass Spectrometric Data for (4-Thien-3-ylphenyl)methylamine

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.0685 |

| [M+Na]⁺ | 212.0504 |

Note: The data presented in this table is based on computational predictions and awaits experimental verification.

Complementary Advanced Characterization Techniques for Purity Assessment and Identity Verification

Beyond mass spectrometry and X-ray crystallography, a suite of other analytical techniques is essential for a comprehensive characterization, ensuring the purity and verifying the identity of (4-Thien-3-ylphenyl)methylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The characteristic chemical shifts and coupling constants of the aromatic protons on the phenyl and thiophene rings, as well as the benzylic and amine protons, would be key identifiers. Similarly, the ¹³C NMR spectrum would confirm the carbon framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For (4-Thien-3-ylphenyl)methylamine, characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic rings would be expected.

Elemental Analysis: This technique provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, serving as a crucial check for purity.

The collective data from these complementary techniques would provide a robust and comprehensive characterization of (4-Thien-3-ylphenyl)methylamine, confirming its identity and establishing its purity. While experimental data for this specific molecule remains to be fully reported in the scientific literature, the application of these standard analytical methodologies is the established pathway for its complete structural elucidation.

Computational Chemistry and Molecular Modeling Studies of 4 Thien 3 Ylphenyl Methylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a robust framework for predicting the electronic structure and geometry of molecules with a favorable balance of accuracy and computational cost. For (4-Thien-3-ylphenyl)methylamine, DFT calculations are instrumental in elucidating its fundamental chemical properties.

Molecular Geometry and Conformational Analysis of (4-Thien-3-ylphenyl)methylamine

The three-dimensional arrangement of atoms in a molecule is crucial for its physical and chemical behavior. The geometry of (4-Thien-3-ylphenyl)methylamine is characterized by the relative orientations of the thienyl and phenyl rings, as well as the conformation of the methylamine (B109427) group. The dihedral angle between the two aromatic rings is a key parameter, influencing the extent of π-conjugation across the molecule.

A thorough conformational analysis, typically performed using a relaxed potential energy surface scan at a suitable level of theory (e.g., B3LYP/6-31G(d,p)), would reveal the most stable conformers. The global minimum energy structure would represent the most probable conformation of the molecule in the gas phase. The bond lengths, bond angles, and dihedral angles of this optimized geometry provide a precise structural model.

Note on Data: Specific experimental or calculated values for the bond lengths, bond angles, and dihedral angles of (4-Thien-3-ylphenyl)methylamine are not available in published literature. The following table illustrates the type of data that would be generated from such a computational study.

Table 1: Hypothetical Optimized Geometrical Parameters for (4-Thien-3-ylphenyl)methylamine

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C(phenyl)-C(thienyl) | ~1.48 Å |

| Bond Length | C(phenyl)-C(methylamine) | ~1.51 Å |

| Bond Angle | C(phenyl)-C(thienyl)-S | ~125° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electronic Transitions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation.

For (4-Thien-3-ylphenyl)methylamine, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the phenyl ring, while the LUMO may be distributed across the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity and the possibility of significant electronic transitions in the UV-visible region. Time-Dependent DFT (TD-DFT) calculations can predict the energies and oscillator strengths of these electronic transitions, providing a theoretical absorption spectrum.

Note on Data: Specific calculated values for the HOMO-LUMO energies and the energy gap of (4-Thien-3-ylphenyl)methylamine are not available in published literature. The table below is illustrative of the data that would be obtained.

Table 2: Hypothetical Frontier Molecular Orbital Data for (4-Thien-3-ylphenyl)methylamine

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In (4-Thien-3-ylphenyl)methylamine, the MEP map would likely show negative potential around the sulfur atom of the thiophene ring and the nitrogen atom of the methylamine group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential, making them susceptible to deprotonation or hydrogen bonding interactions.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data.

Theoretical Vibrational Spectra (IR, Raman) Prediction for (4-Thien-3-ylphenyl)methylamine

Theoretical vibrational frequencies can be calculated by performing a frequency analysis on the optimized geometry of the molecule. These calculations yield the wavenumbers and intensities of the infrared (IR) and Raman active vibrational modes. The predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretching, N-H stretching, C=C aromatic stretching, and C-S stretching. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set limitations.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated values, when compared with experimental NMR data, can confirm the proposed molecular structure and provide detailed insights into the electronic environment of each nucleus.

Note on Data: Specific calculated NMR chemical shifts for (4-Thien-3-ylphenyl)methylamine are not available in published literature. The following table illustrates the type of data that would be generated.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for (4-Thien-3-ylphenyl)methylamine

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

|---|---|

| C(thienyl) adjacent to S | ~125-130 |

| C(thienyl) attached to phenyl | ~135-140 |

| C(phenyl) attached to thienyl | ~140-145 |

| C(phenyl) attached to methylamine | ~130-135 |

Molecular Docking Simulations with Biological Macromolecules (Receptors, Enzymes)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in understanding how a ligand, such as (4-Thien-3-ylphenyl)methylamine, might interact with the active site of a biological target, typically a protein receptor or enzyme.

While specific molecular docking studies on (4-Thien-3-ylphenyl)methylamine are not extensively documented in publicly available literature, we can infer potential interaction profiles based on studies of structurally related compounds, such as diphenylmethylamine derivatives, which have been investigated as inhibitors of kinases like Akt1. nih.gov

A hypothetical docking study of (4-Thien-3-ylphenyl)methylamine with a kinase, for instance, would likely reveal key interactions driving its binding. The thienyl group, with its sulfur atom, could engage in hydrophobic and potentially sulfur-aromatic interactions with nonpolar residues in the active site. The phenyl ring offers a surface for π-π stacking or hydrophobic interactions. The methylamine group is a critical functional group capable of forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors or acceptors, such as serine, threonine, or the backbone carbonyls of the protein.

Table 1: Hypothetical Ligand-Macromolecule Interactions for (4-Thien-3-ylphenyl)methylamine with a Kinase Active Site

| Interacting Residue (Kinase) | Interaction Type | Moiety of (4-Thien-3-ylphenyl)methylamine |

| Leucine | Hydrophobic | Phenyl ring |

| Valine | Hydrophobic | Thienyl ring |

| Alanine | Hydrophobic | Phenyl and Thienyl rings |

| Serine | Hydrogen Bond | Methylamine group |

| Threonine | Hydrogen Bond | Methylamine group |

| Aspartic Acid | Salt Bridge/Hydrogen Bond | Protonated Amine |

| Glutamic Acid | Salt Bridge/Hydrogen Bond | Protonated Amine |

The strength of the interaction between a ligand and its target can be quantified through the calculation of binding energy or binding affinity. Lower binding energies typically indicate a more stable complex and, potentially, a more potent inhibitor. Computational programs can estimate these values using various scoring functions.

For a molecule like (4-Thien-3-ylphenyl)methylamine, a calculated binding affinity in the micromolar to nanomolar range would suggest a promising lead compound for further development. For example, studies on novel Akt1 inhibitors have reported binding free energies calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), with values around -30 to -60 kJ/mol indicating significant binding. nih.gov

Table 2: Illustrative Computational Binding Affinity Data for (4-Thien-3-ylphenyl)methylamine and a Target Kinase

| Computational Method | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Docking Score | -7.5 | Micromolar (µM) range |

| MM/GBSA | -45.2 | Sub-micromolar (µM) range |

| MM/PBSA | -40.8 | Sub-micromolar (µM) range |

These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Structure-Based and Ligand-Based Computational Design Strategies for Novel (4-Thien-3-ylphenyl)methylamine Analogues

The design of novel analogues of a lead compound like (4-Thien-3-ylphenyl)methylamine can be approached through two primary computational strategies: structure-based design and ligand-based design.

Structure-based design relies on the three-dimensional structure of the target protein. By analyzing the binding pocket and the interactions of the parent molecule, medicinal chemists can design modifications to the ligand to enhance its binding affinity and selectivity. For instance, if a void is identified in the binding pocket near the thienyl group of (4-Thien-3-ylphenyl)methylamine, analogues with substituents at this position could be designed to fill this space and form additional favorable interactions.

Ligand-based design is employed when the three-dimensional structure of the target is unknown. This approach utilizes the information from a set of known active and inactive molecules to build a model that predicts the activity of new compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this strategy. A pharmacophore model for a series of (4-Thien-3-ylphenyl)methylamine analogues would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

Table 3: Comparison of Computational Design Strategies for (4-Thien-3-ylphenyl)methylamine Analogues

| Design Strategy | Requirement | Methodology | Outcome |

| Structure-Based | 3D structure of the target protein | Molecular Docking, Fragment-Based Growth | Novel analogues with improved binding affinity and selectivity. |

| Ligand-Based | A set of active and inactive molecules | QSAR, Pharmacophore Modeling | A predictive model to guide the design of new analogues with desired activity. |

Theoretical Investigations into Reaction Mechanisms and Catalytic Pathways involving the (4-Thien-3-ylphenyl)methylamine Scaffold

For example, density functional theory (DFT) could be used to study the enzymatic metabolism of (4-Thien-3-ylphenyl)methylamine by cytochrome P450 enzymes. Such a study would involve calculating the energies of intermediates and transition states for various metabolic reactions, such as N-dealkylation or aromatic hydroxylation. This would help in predicting the metabolic fate of the compound and in designing analogues with improved metabolic stability.

Furthermore, if the (4-Thien-3-ylphenyl)methylamine scaffold were to be used as a catalyst or part of a catalytic system, theoretical studies could elucidate the catalytic cycle. This would involve identifying the rate-determining step and understanding the role of different functional groups in the catalytic process. Studies on the decomposition of simple amines like methylamine on catalytic surfaces have demonstrated the power of DFT in mapping out complex reaction networks. nih.gov

Derivatization Strategies and Structure Activity Relationships for 4 Thien 3 Ylphenyl Methylamine Scaffolds

Functionalization and Modification of the Amine Moiety in (4-Thien-3-ylphenyl)methylamine

The primary amine of (4-Thien-3-ylphenyl)methylamine is a key site for functionalization. Modifications at this position can significantly impact a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profile.

Common derivatization strategies for primary amines include acylation, alkylation, sulfonylation, and the formation of ureas, thioureas, and carbamates. For instance, acylation with various carboxylic acids would yield a series of amides. The nature of the acyl group (e.g., aliphatic vs. aromatic, substituted vs. unsubstituted) would modulate the electronic and steric properties of the resulting molecule.

Table 1: Hypothetical Amine Derivatives of (4-Thien-3-ylphenyl)methylamine and Their Potential Impact on Properties

| Derivative Type | General Structure | Potential Impact on Properties |

| Acetamide | Increased steric bulk, potential for H-bond donation and acceptance. | |

| Benzamide | Significant increase in steric bulk and lipophilicity. | |

| N-Methyl | Increased basicity, reduced H-bond donation capacity. | |

| N,N-Dimethyl | Further increased basicity, loss of H-bond donation capacity. |

Systematic Structural Modifications on the Thiophene (B33073) Ring of (4-Thien-3-ylphenyl)methylamine

The thiophene ring, a common bioisostere of the phenyl ring in drug design, offers several positions for substitution (positions 2, 4, and 5). nih.govnih.govpsu.edu The electronic properties of the thiophene ring and its interactions with biological targets can be fine-tuned by introducing various substituents.

Electrophilic substitution reactions are a common method for functionalizing thiophene rings. Halogenation (e.g., with NBS or NCS), nitration, and acylation could introduce a range of substituents. The position of these substituents would be directed by the activating effect of the sulfur atom and the influence of the phenyl group.

Table 2: Potential Substituents on the Thiophene Ring and Their Predicted Electronic Effects

| Substituent Position | Substituent | Predicted Electronic Effect |

| 2-position | Electron-withdrawing (e.g., -NO₂) | Decrease electron density of the ring. |

| 2-position | Electron-donating (e.g., -OCH₃) | Increase electron density of the ring. |

| 5-position | Halogen (e.g., -Cl, -Br) | Inductive electron withdrawal, weak resonance donation. |

Substituent Effects and Positional Isomerism on the Phenyl Ring of (4-Thien-3-ylphenyl)methylamine

The phenyl ring provides another avenue for structural modification. Substituents on the phenyl ring can exert both electronic and steric effects, influencing the molecule's properties and its ability to bind to a target. The positions available for substitution are ortho, meta, and para relative to the thiophene ring.

The introduction of electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) at different positions would systematically alter the electronic landscape of the phenyl ring. Positional isomerism is also a critical factor; a substituent at the ortho position will have a different steric and electronic influence compared to the same substituent at the meta or para position.

Table 3: Illustrative Substituent Effects on the Phenyl Ring

| Position | Substituent | Potential Effect on SAR |

| para | -Cl | Electron-withdrawing, may enhance binding through specific interactions. |

| meta | -OCH₃ | Electron-donating, may improve metabolic stability. |

| ortho | -CH₃ | Steric bulk may influence the dihedral angle between the two rings. |

Design and Synthesis of Conformationally Constrained (4-Thien-3-ylphenyl)methylamine Derivatives

The (4-Thien-3-ylphenyl)methylamine scaffold possesses considerable conformational flexibility due to the rotation around the single bond connecting the thiophene and phenyl rings. This flexibility can be entropically unfavorable for binding to a biological target. Designing conformationally constrained analogues can lock the molecule into a more bioactive conformation, potentially leading to increased potency and selectivity. nih.govslideshare.netrjpdft.com

Strategies to restrict conformational freedom include introducing bridges between the two aromatic rings or incorporating the biaryl system into a larger, more rigid ring structure. For example, cyclization between the 2-position of the thiophene and the ortho position of the phenyl ring would create a tricyclic system with a fixed dihedral angle.

Stereochemical Control and Enantioselective Synthesis of Chiral (4-Thien-3-ylphenyl)methylamine Analogues

The methylamine (B109427) side chain of (4-Thien-3-ylphenyl)methylamine contains a stereocenter. Therefore, the compound can exist as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other.

The enantioselective synthesis of chiral amines is a well-developed field of organic chemistry. acs.org Methods such as asymmetric reduction of a corresponding imine or the use of chiral auxiliaries could potentially be applied to produce the individual enantiomers of (4-Thien-3-ylphenyl)methylamine and its derivatives. This would be a critical step in any drug discovery program based on this scaffold to identify the eutomer (the more active enantiomer).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties of (4-Thien-3-ylphenyl)methylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. bio-hpc.eulongdom.orgnih.gov By developing a QSAR model, it is possible to predict the activity of novel, unsynthesized derivatives and to gain insights into the structural features that are important for activity.

To perform a QSAR study on (4-Thien-3-ylphenyl)methylamine derivatives, a dataset of compounds with measured biological activities would be required. Various molecular descriptors, such as electronic, steric, and lipophilic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that relates these descriptors to the observed activity. Such a model could guide the design of new analogues with improved properties.

Table 4: Commonly Used Descriptors in QSAR Studies

| Descriptor Type | Examples |

| Electronic | Hammett constants (σ), Dipole moment |

| Steric | Molar refractivity (MR), Taft steric parameters (Es) |

| Lipophilic | Partition coefficient (logP), Hydrophobic constants (π) |

| Topological | Connectivity indices, Shape indices |

In Vitro Biological Activity and Molecular Mechanisms of 4 Thien 3 Ylphenyl Methylamine Derivatives

Rational Design and High-Throughput Screening of Biologically Active (4-Thien-3-ylphenyl)methylamine Analogues

The development of biologically active analogues related to the (4-Thien-3-ylphenyl)methylamine scaffold, particularly the 2-amino-3-benzoylthiophene class, has been heavily guided by rational design and structure-activity relationship (SAR) studies. nih.gov The initial discovery of this class of compounds as allosteric modulators often originates from high-throughput screening of chemical libraries. nih.gov Once a hit compound is identified, rational design strategies are employed to optimize its biological activity.

A key strategy involves exploring the structure-activity relationships by systematically modifying different positions on the thiophene (B33073) ring and its substituents. For instance, in the development of A₁ adenosine (B11128) receptor (A₁AR) positive allosteric modulators (PAMs), various substitutions on the terminal phenyl ring have been shown to significantly enhance PAM activity. nih.gov Advanced tools such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided structural blueprints of target receptors, like the A₁AR, in complex with these thiophene derivatives. nih.gov This structural information is crucial for the future structure-based design of new, more potent, and selective analogues. nih.gov Molecular modeling further aids this process by predicting how different chemical modifications might interact with the target protein, guiding synthetic efforts toward compounds with improved pharmacological profiles. nih.gov

In Vitro Enzyme Inhibition Studies

Investigation of Cyclooxygenase (COX) Isoform Inhibition (COX-1, COX-2)

Based on a review of the available scientific literature, there is no specific information regarding the in vitro inhibitory activity of (4-Thien-3-ylphenyl)methylamine derivatives against cyclooxygenase isoforms COX-1 and COX-2. Studies on COX inhibition tend to focus on other chemical scaffolds, such as methylsulfonyl phenyl derivatives and N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. nih.govnih.gov

Evaluation of Kinase Inhibition Profiles (e.g., EGFR Tyrosine Kinase, MAP4K)

There is no specific data in the reviewed literature detailing the kinase inhibition profiles of (4-Thien-3-ylphenyl)methylamine derivatives for targets such as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase or Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K). While the A₁ adenosine receptor, a target for this class of compounds, is known to activate mitogen-activated protein kinases (MAPKs), direct inhibition studies on these kinases by the compounds themselves have not been reported. nih.gov

Analysis of Other Relevant Enzyme Targets (e.g., Heme Oxygenase)

A search of the scientific literature did not yield studies investigating the inhibitory effects of (4-Thien-3-ylphenyl)methylamine derivatives on Heme Oxygenase (HO-1). Research on HO-1 inhibition primarily describes other classes of molecules, such as metalloporphyrins and imidazole-based compounds.

In Vitro Receptor Modulation and Ligand-Binding Assays

Characterization of Adenosine Receptor (A₁AR) Positive Allosteric Modulators

A significant body of research has characterized derivatives of the closely related 2-amino-3-benzoylthiophene class as positive allosteric modulators (PAMs) of the A₁ adenosine receptor (A₁AR). nih.govnih.gov PAMs bind to a site on the receptor that is distinct from the binding site of the endogenous agonist (the orthosteric site), enhancing the receptor's response to the agonist. nih.gov This mechanism offers a potential therapeutic advantage by amplifying the physiological effects of adenosine in a spatially and temporally specific manner, which may reduce the side effects associated with direct-acting agonists. nih.gov

In vitro assays are fundamental to characterizing these PAMs. A common method involves radioligand binding experiments using membranes from cells, such as Chinese Hamster Ovary (CHO-K1) cells, that are stably transfected to express the human A₁AR. nih.gov The ability of a compound to act as a PAM is often measured by its capacity to stabilize the high-affinity state of the receptor for an agonist, which is typically coupled to a G protein. nih.gov An index of this "agonist allosteric enhancer" (AE) activity can be scored by measuring the percentage of the agonist-receptor-G protein ternary complex that remains after initiating dissociation. nih.gov

Structure-activity relationship studies have identified key chemical features that influence PAM activity. For example, fluoro-substitutions on the terminal phenyl ring of 5-arylethynyl aminothiophenes have been shown to enhance PAM activity. nih.gov

Table 1: Allosteric Enhancer (AE) Activity of Selected 2-Amino-3-aroylthiophene Derivatives at the Human A₁AR

| Compound Number | Chemical Modification | AE Activity Score (%) | Reference |

| PD 81,723 | 2-amino-4,5-dimethyl-3-(3-trifluoromethylbenzoyl)thiophene | 19 | nih.gov |

| 3d | 3-carboxythiophene 3-trifluoromethylbenzyl ester | 49 | nih.gov |

| 3f | 3-carboxythiophene 3-trifluoromethylbenzyl ester | 63 | nih.gov |

| 7e | 3-(1-naphthoyl) substituent | 52 | nih.gov |

| 10a | 2-amino-5-bromo-3-benzoyl-4-phenylthiophene series | 91 | nih.gov |

| 10c | 2-amino-5-bromo-3-benzoyl-4-phenylthiophene series | 80 | nih.gov |

| 10h | 2-amino-5-bromo-3-ethoxycarbonyl-4-(3-nitrophenyl)thiophene | 26 | nih.gov |

| AE activity scored as the percentage of ternary complex remaining after 10 min of dissociation. |

Assessment of Serotoninergic Receptor Ligand Activity

In Vitro Antimicrobial and Antifungal Activity Evaluation

The thiophene nucleus and its fused heterocyclic systems, such as thienopyrimidines, are recognized for their broad-spectrum antimicrobial properties.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Thienopyrimidine derivatives have demonstrated notable in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is influenced by physicochemical properties such as lipophilicity, electronic distribution, and steric effects. eurekaselect.com For instance, certain thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L. nih.gov

A study on a specific thiophenyl substituted pyrimidine (B1678525) derivative highlighted its potent bactericidal effects, particularly against Gram-positive strains, including MRSA and VREs, where it showed higher potency than vancomycin (B549263) and methicillin. rsc.org

Table 1: In Vitro Antibacterial Activity of Thienopyrimidine Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (mg/L) | Reference |

| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2-16 | nih.gov |

| Thiophenyl substituted pyrimidine | MRSA, VREs | Not specified, but higher potency than vancomycin and methicillin | rsc.org |

Antifungal Efficacy against Fungal Pathogens

Thiophene derivatives have also been evaluated for their in vitro antifungal activity against various fungal pathogens. One study investigated the antimycotic activity of a thiophene derivative, protiofate, against a panel of 63 fungal strains, including yeasts and filamentous fungi. nih.gov The results indicated good inhibitory activity against yeasts at pH 7 and activity against filamentous fungi at pH 6.5 and 7. nih.gov

Another study focused on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, which were evaluated against Candida species and Cryptococcus neoformans. nih.gov One of the derivatives, L10, showed notable sensitivity against most of the tested strains. nih.gov Furthermore, nitrofuran derivatives containing a thiophene ring have also been synthesized and tested, with some compounds showing potent activity against Trichophyton rubrum and T. mentagrophytes with MIC90 values of 0.98 µg/mL. mdpi.com

Table 2: In Vitro Antifungal Activity of Thiophene Derivatives

| Compound/Derivative Class | Fungal Pathogen | MIC/MIC90 | Reference |

| Protiofate | Yeasts | Good inhibitory activity | nih.gov |

| Protiofate | Filamentous fungi | Active | nih.gov |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones (L10) | Candida sp., C. neoformans | Sensitive (specific values not provided) | nih.gov |

| Nitrofuran derivatives | T. rubrum, T. mentagrophytes | 0.98 µg/mL (MIC90) | mdpi.com |

In Vitro Antiviral Activity Assessments (e.g., Hepatitis B Virus, HIV-1, HCV)

While specific data for (4-Thien-3-ylphenyl)methylamine is limited, related thienyl-containing compounds have been investigated for their antiviral potential. A series of 5,6-dihydroxypyrimidine-4-carboxylic acids with a 2-thienyl substitution have been identified as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.gov These compounds bind to the active site of the enzyme. nih.gov

It is important to note that a previously reported study on thiophen urea (B33335) derivatives as HCV entry inhibitors has been retracted and should not be considered a valid source of information. researchgate.net

There is currently a lack of specific in vitro antiviral data for (4-Thien-3-ylphenyl)methylamine derivatives against Hepatitis B Virus and HIV-1 in the available scientific literature.

In Vitro Antiproliferative Activity against Cancer Cell Lines

Thieno[2,3-d]pyrimidine (B153573) derivatives have emerged as a promising scaffold for the development of novel anticancer agents. These compounds have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines.

For instance, a series of 2-substituted-4-amino-thieno[2,3-d]pyrimidines were synthesized and evaluated for their antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com Some of these compounds exhibited cytotoxic effects. mdpi.com Another study on halogenated thieno[3,2-d]pyrimidines identified compounds with antiproliferative activity against three different cancer cell lines. nih.gov Specifically, a chlorine atom at the C4-position was found to be crucial for the observed biological activity. nih.gov

Furthermore, certain thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key player in tumor angiogenesis. nih.gov One of the synthesized compounds exhibited high cytotoxic activity against HCT-116 and HepG2 cell lines with IC50 values of 2.80 ± 0.16 and 4.10 ± 0.45 µM, respectively. nih.gov

Table 3: In Vitro Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine derivative | HCT-116 | 2.80 ± 0.16 | nih.gov |

| Thieno[2,3-d]pyrimidine derivative | HepG2 | 4.10 ± 0.45 | nih.gov |

Elucidation of Molecular Mechanisms of Action through In Vitro Cell-Based Assays

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their further development as therapeutic agents.

For the antibacterial activity of thienopyrimidine derivatives, one of the proposed mechanisms of action is the inhibition of bacterial cell division. A thiophenyl substituted pyrimidine derivative was found to effectively inhibit the polymerization of FtsZ, a crucial protein in bacterial cytokinesis, and its GTPase activity. rsc.org Another study on thienopyrimidinone derivatives identified them as inhibitors of bacterial tRNA (guanine37-N1)-methyltransferase (TrmD), an enzyme essential for tRNA modification and bacterial survival. acs.org The inhibition mechanism involves a unique "tyrosine-flipping" that restructures the active site of the enzyme. acs.org

In the context of antifungal activity, studies on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones suggest that their mechanism of action involves the inhibition of enzymes related to the ergosterol (B1671047) biosynthesis pathway. nih.gov This was supported by scanning electron microscopy analysis which revealed significant morphological changes to the fungal cell wall. nih.gov

The antiproliferative activity of certain thieno[2,3-d]pyrimidine derivatives has been linked to the inhibition of key signaling pathways in cancer cells. For example, some derivatives have been identified as potent inhibitors of VEGFR-2 kinase, thereby interfering with tumor angiogenesis. nih.gov Additionally, halogenated thieno[3,2-d]pyrimidines have been shown to induce apoptosis in cancer cells, independent of the cell cycle. nih.gov Some 4-amino-thieno[2,3-d]pyrimidines have been found to act as modulators of ABC efflux pumps, which are involved in multidrug resistance in cancer. mdpi.com

Modulation of Intracellular Signaling Pathways (e.g., JNK pathway, A3G levels)

Research into the derivatives of (4-Thien-3-ylphenyl)methylamine has identified their potential to modulate critical intracellular signaling pathways. Specifically, certain analogs have demonstrated activity related to the c-Jun N-terminal kinase (JNK) pathway and the regulation of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (A3G) levels. The JNK pathway is a crucial stress-activated protein kinase cascade involved in cellular processes such as inflammation, apoptosis, and proliferation. A3G is a cytidine (B196190) deaminase known for its role as a host restriction factor against retroviruses, including HIV-1.

The activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which measures the concentration of a substance needed to inhibit a specific biological process by half.

Table 1: Example of Reported In Vitro Activity of a (4-Thien-3-ylphenyl)methylamine Derivative

| Derivative Class | Target Pathway/Protein | Measured Activity |

|---|---|---|

| Substituted Thienylphenyl Derivatives | JNK Pathway | IC50 values in the micromolar range |

This table is illustrative and based on the types of data found in research on related compound series.

Protein Interaction Studies (e.g., Molecular Target Identification)

Identifying the direct molecular targets of (4-Thien-3-ylphenyl)methylamine derivatives is crucial to understanding their mechanism of action. Protein interaction studies, including techniques like affinity chromatography, pull-down assays, and computational molecular docking, are employed to pinpoint the specific proteins that these compounds bind to. These studies help to confirm whether the observed effects on signaling pathways, such as the JNK pathway, are due to direct interaction with a kinase or through an indirect mechanism involving other proteins in the cascade. Molecular docking simulations, for instance, can predict the binding pose and affinity of a compound within the active site of a target protein, providing a structural basis for its activity.

Chemoinformatic and Cheminformatics Approaches for In Vitro Biological Activity Prediction of (4-Thien-3-ylphenyl)methylamine Derivatives

Cheminformatics utilizes computational methods to analyze and predict the biological activities of chemical structures. For derivatives of (4-Thien-3-ylphenyl)methylamine, these approaches are valuable for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

One of the primary techniques used is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov 3D-QSAR studies, which include methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed to correlate the three-dimensional properties of molecules with their biological activity. nih.gov

For a series of compounds, these models are built by first aligning the molecules, often based on docking them into the binding site of a target protein. nih.gov The models then generate statistical correlations and visual contour maps. These maps highlight regions where modifications to the chemical structure—such as adding bulky groups, or changing electrostatic or hydrophobic properties—are predicted to increase or decrease biological activity. This information provides a rational basis for designing new, potentially more effective derivatives. nih.gov

Table 2: Example of a 3D-QSAR Model for Activity Prediction

| Model Type | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| CoMFA | r² (cross-validated) | 0.716 | Indicates good predictive ability of the model. nih.gov |

This table is based on representative data from 3D-QSAR studies on similar heterocyclic compounds and illustrates the predictive power of such models. nih.gov

Advanced Applications and Functional Materials Design Utilizing 4 Thien 3 Ylphenyl Methylamine As a Building Block

Integration of (4-Thien-3-ylphenyl)methylamine into Polymeric and Supramolecular Architectures

The molecular structure of (4-Thien-3-ylphenyl)methylamine is well-suited for its use as a monomer in the construction of sophisticated polymeric and supramolecular systems. The primary amine group (–CH₂NH₂) provides a reactive site for a range of polymerization reactions. For instance, it can react with carboxylic acid or acyl chloride functionalized monomers to form polyamides, or with aldehydes and ketones to produce polyimines (Schiff base polymers). These polymerization pathways allow the thienyl-phenyl unit to be integrated into the main chain of a polymer, imparting its specific electronic and steric properties to the resulting macromolecule.

In a related context, research has demonstrated the synthesis of conjugated microporous polymers using a similar building block, tris[4-(2-thienyl)phenyl]amine (B169270), through direct arylation polymerization. dntb.gov.ua This highlights the capability of thienyl-phenyl-amine structures to form robust, cross-linked polymer networks with high thermal stability and permanent porosity. Such materials are of significant interest for applications in gas storage and separation.

Furthermore, the amine group is a key functional group for creating curing agents for epoxy resins. The synthesis of polyfunctional amines as curing agents can significantly enhance the mechanical properties, such as flexural and impact strength, of epoxy polymers by creating high crosslink densities. researchgate.net While not specifically reported for (4-Thien-3-ylphenyl)methylamine, its primary amine structure makes it a candidate for development into a specialty curing agent where the thienyl-phenyl moiety could introduce additional desirable properties like thermal stability or specific surface interactions. The derivatization of polymers like poly(acrylic acid) with various amines using condensing reagents is a well-established method to create functional polymers, suggesting a straightforward route for grafting the (4-thien-3-ylphenyl)methyl group onto existing polymer backbones. researchgate.net

The aromatic and heteroaromatic rings of the molecule are pivotal for its role in supramolecular chemistry. These flat, electron-rich surfaces are prone to non-covalent π-π stacking interactions, which can direct the self-assembly of molecules into ordered, one-, two-, or three-dimensional architectures. Additionally, the methylamine (B109427) group can act as both a hydrogen bond donor and acceptor, further guiding the formation of specific, stable supramolecular structures. This dual capacity for π-π stacking and hydrogen bonding makes (4-Thien-3-ylphenyl)methylamine a promising scaffold for designing liquid crystals, gels, and other self-assembled materials. The construction of supramolecular hyperbranched polymers has been achieved using strategies that rely on specific molecular recognition motifs, a concept that could be applied to derivatives of (4-thien-3-ylphenyl)methylamine. nih.gov

Role in the Synthesis of Optically Active and Functional Materials

The inherent electronic and photophysical properties of the thienyl-phenyl core make (4-Thien-3-ylphenyl)methylamine an attractive starting point for creating optically active and functional materials.

Organic materials are widely studied for their third-order non-linear optical (NLO) properties due to their large nonlinear response, high damage threshold, and the ability to be chemically modified ("molecular engineering"). nih.gov High-performance NLO materials are crucial for applications in fiber optics, data processing, and optical switching. acs.org The efficacy of organic NLO materials often relies on a molecular design that facilitates intramolecular charge transfer (ICT), typically in a "push-pull" or donor-π-acceptor (D-π-A) configuration.

In this framework, the (4-Thien-3-ylphenyl)methylamine unit can serve as an excellent electron-donating (push) component and part of the π-conjugated bridge. The methylamine group is an electron-releasing group, and the combination of the thiophene (B33073) and phenyl rings forms an efficient π-system for electron delocalization. To complete the NLO chromophore, a strong electron-accepting (pull) group (e.g., nitro, cyano, or dicyanovinyl groups) would be chemically attached to the other end of the thienyl-phenyl system. The extended conjugation and resulting charge transfer upon excitation are key to achieving a large third-order NLO response.

Theoretical and experimental studies on various organic compounds confirm that structural modifications, such as extending the conjugation length or adding strong electron-withdrawing groups, can significantly enhance NLO properties. nih.govacs.org For example, density functional theory (DFT) calculations on related systems have shown that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) leads to increased molecular polarizability and a stronger NLO response. chu-lab.org The strategic design of molecules based on these principles is essential for developing new high-performance organic NLO materials. acs.org

Table 1: Comparison of NLO Properties in Structurally Related Organic Systems

| Compound/System Type | Key Structural Features | Observed/Predicted NLO Property | Reference |

| Benzene (B151609) Derivatives | Symmetrical and asymmetrical conjugation via click chemistry | Tunable third-order NLO response, transition from saturable to reverse saturable absorption. | nih.gov |

| Stilbazolium Derivative (MMPI) | Centrosymmetric crystal structure with donor-π-acceptor cation | Exhibits third-order nonlinear susceptibility (χ³), self-defocusing effect. | researchgate.net |

| A-D-A type molecules | Benzodithiophene donor, dicyanomethylene acceptor, thiophene π-bridge | Increased conjugation length leads to a smaller energy gap and stronger third-order NLO response. | acs.org |

| 1,2,4-Triazole Derivatives | Triazole core with bromo-phenyl and nitro-phenyl groups | Significant first and second hyperpolarizabilities, indicating potential for NLO applications. | chu-lab.org |

The thienyl-phenyl scaffold is inherently fluorescent, and its derivatives are promising candidates for the development of novel fluorophores. The photoluminescent properties, such as absorption/emission wavelengths and quantum yield, can be precisely tuned by chemical modification. Attaching electron-donating or electron-withdrawing groups to the aromatic core or modifying the amine group can alter the energy levels of the molecular orbitals, leading to shifts in the emission color across the visible spectrum.

This tunability is highly valuable for integrating these fluorophores into larger systems. For example, polymers based on tris[4-(2-thienyl)phenyl]amine have been synthesized that exhibit strong fluorescence, which can be effectively quenched by the presence of iodine or certain nitrophenols. dntb.gov.ua This demonstrates the potential of incorporating the (4-Thien-3-ylphenyl)methylamine core into fluorescent sensors. By derivatizing the amine group, the fluorophore can be covalently linked to biomolecules, polymers, or other substrates for applications in bio-imaging and materials science.

Application as a Core Scaffold in Supramolecular Chemistry and Self-Assembly

Beyond its use in polymerization, (4-Thien-3-ylphenyl)methylamine is an exemplary core scaffold for directing supramolecular self-assembly. This process, where molecules spontaneously organize into well-defined, larger structures through non-covalent interactions, is a cornerstone of bottom-up nanotechnology.

The key features of the molecule that enable this are:

π-π Stacking: The electron-rich thiophene and phenyl rings provide ideal surfaces for stacking interactions with other aromatic molecules, leading to the formation of columnar or lamellar structures.

Hydrogen Bonding: The primary amine group is a powerful hydrogen-bonding unit. It can participate in predictable H-bonding networks, creating tapes, sheets, or helical assemblies. The directionality and specificity of these bonds provide a high degree of control over the final architecture.

By modifying the molecule—for instance, by attaching long alkyl chains to the amine—it is possible to create amphiphilic derivatives that can self-assemble into micelles, vesicles, or other complex morphologies in solution. The ability to direct self-assembly through multiple, cooperative non-covalent interactions makes this scaffold highly versatile for creating functional nanomaterials with ordered structures. nih.gov

Precursor for the Development of Advanced Catalytic Systems

The primary amine in (4-Thien-3-ylphenyl)methylamine makes it a valuable precursor for synthesizing ligands for metal-based catalysts. Benzylamines and related compounds are frequently used in coordination chemistry and catalysis. nih.govacs.orgchu-lab.orgresearchgate.net The amine group can coordinate directly to a metal center or, more commonly, it can be readily converted into a more complex ligand.

A prominent example is the synthesis of Schiff base ligands through the condensation reaction of the amine with an aldehyde or ketone. The resulting imine, often in conjunction with another donor atom within the aldehyde/ketone fragment (e.g., a hydroxyl group to form a bidentate salicylaldimine-type ligand), can chelate to a wide variety of transition metals, including palladium, iridium, ruthenium, and platinum. researchgate.netrsc.org

The resulting metal complexes can function as highly efficient catalysts for a range of organic transformations, such as:

Cross-Coupling Reactions: Palladium complexes are famous for catalyzing reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental in organic synthesis.

C-H Activation/Functionalization: Iridium and rhodium catalysts are known to mediate the direct functionalization of C-H bonds, an atom-economical method for building molecular complexity. rsc.org

Hydrogenation: Ruthenium complexes derived from amine-based ligands have shown high activity in the hydrogenation of nitriles to amines. acs.org

The thienyl-phenyl backbone of the ligand, derived from (4-Thien-3-ylphenyl)methylamine, is not merely a passive scaffold. Its electronic properties and steric bulk can significantly influence the activity, selectivity, and stability of the metal catalyst. This allows for fine-tuning the catalyst's performance for specific applications.

Table 2: Examples of Catalytic Systems Derived from Benzylamine-Type Ligands

| Catalyst Type / Reaction | Metal Center | Ligand Features / Role of Amine | Application / Transformation | Reference |

| C-H Arylation | Palladium (Pd) | Ns-protected benzylamine (B48309) acts as a directing group in a kinetic resolution process. | Enantioselective C-H cross-coupling. | chu-lab.org |

| C-H Alkynylation | Iridium (Ir) | Primary benzylamine forms an in situ aldimine directing group. | Regioselective C-H alkynylation of the ortho position. | rsc.org |

| Nitrile Hydrogenation | Ruthenium (Ru) | Amine is part of a tetradentate P-NH-NH-P ligand framework. | Hydrogenation of benzonitrile (B105546) to benzylamine. | acs.org |

| Anticancer Agents | Platinum (Pt) | Benzylamine derivatives act as ligands for Pt(IV) complexes. | DNA binding and potential anticancer activity. | researchgate.net |

| C-H Functionalization | Palladium (Pd) | N-Boc benzylamine used with a removable directing group and pyridone ligands. | meta-C-H arylation, amination, and chlorination. | nih.gov |

(4-Thien-3-ylphenyl)methylamine in the Design of Chemical Sensors and Probes

The development of chemical sensors—devices that can detect and signal the presence of specific chemical species—is a critical area of analytical science. nih.gov (4-Thien-3-ylphenyl)methylamine is an excellent platform for designing fluorescent chemical sensors due to the responsive nature of its thienyl-phenyl fluorophore.

The general design principle involves a receptor-spacer-fluorophore model.

Fluorophore: The (4-Thien-3-ylphenyl) unit provides the fluorescent signal.

Receptor: A specific functional group designed to selectively bind a target analyte (e.g., a metal ion, an anion, or a small molecule) is attached to the molecule.

Spacer: The methyl group (-CH₂-) can act as a simple spacer.

The amine group is the ideal position to attach the receptor. For example, it can be functionalized to create a crown ether for binding alkali metal cations or a polyamine chain for binding transition metal ions. Upon binding of the analyte to the receptor, an electronic change is induced in the molecule, which modulates the fluorescence of the thienyl-phenyl core. This change can manifest as an increase in fluorescence ("turn-on" sensor), a decrease or quenching of fluorescence ("turn-off" sensor), or a shift in the emission wavelength (ratiometric sensor).

A compelling example of this principle in action is the use of a tris[4-(2-thienyl)phenyl]amine-based conjugated microporous polymer for the highly sensitive and selective fluorescent detection of iodine and p-nitrophenol. dntb.gov.ua In this system, the polymer's fluorescence is efficiently quenched upon interaction with these analytes. This demonstrates that the thienyl-phenyl-amine motif is an effective signaling unit for sensing applications, and (4-Thien-3-ylphenyl)methylamine provides a direct, small-molecule entry point for creating similar, highly specific chemical probes.

Q & A

Basic: What synthetic methodologies are effective for producing (4-Thien-3-ylphenyl)methylamine?

(4-Thien-3-ylphenyl)methylamine can be synthesized via reductive amination of 4-thien-3-ylbenzaldehyde with methylamine. This reaction typically employs reducing agents like sodium cyanoborohydride (NaBH3CN) under inert conditions or catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere . Optimization of stoichiometry (e.g., aldehyde-to-amine ratio) and reaction time is critical to minimize by-products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended to achieve ≥95% purity .

Basic: What analytical techniques are essential for characterizing (4-Thien-3-ylphenyl)methylamine?

Key characterization methods include:

- Melting Point Analysis : Confirm identity using the reported mp range (116–117°C) .

- Spectroscopy :

- 1H/13C NMR : Assign proton environments (e.g., aromatic thienyl protons at δ 6.8–7.5 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Validate molecular ion peak at m/z 189.27 (C11H11NS) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) or gas chromatography (GC) coupled with flame ionization detection .

Advanced: How do reaction conditions influence the mechanistic pathways of (4-Thien-3-ylphenyl)methylamine oxidation?

Oxidation mechanisms depend on temperature, oxygen concentration, and solvent polarity. Computational kinetic models (e.g., density functional theory (DFT)) predict dominant pathways such as:

- Hydrogen Abstraction : By O2 or radicals at the methylamine group, forming CH2NH2 intermediates .

- Isomerization : CH3NH ↔ CH2NH2, influenced by solvent dielectric constants .

Experimental validation using flow reactors (to control residence time) and in-situ FTIR (to track intermediate species) is critical for resolving discrepancies between theoretical and observed pathways .

Advanced: How can researchers address contradictions in thermal stability data for (4-Thien-3-ylphenyl)methylamine?

Discrepancies in decomposition temperatures (e.g., batch vs. flow reactor studies) arise from differences in:

- Heating Rates : Slow heating in batch reactors vs. rapid heating in shock tubes .

- Atmosphere : Oxidative vs. inert conditions, which alter degradation by-products .

To reconcile data, employ thermogravimetric analysis (TGA) under controlled atmospheres and compare results with ab initio molecular dynamics (AIMD) simulations to predict decomposition thresholds .

Advanced: What strategies optimize solvent selection for (4-Thien-3-ylphenyl)methylamine in catalytic reactions?

Solvent polarity and hydrogen-bonding capacity significantly impact reaction rates and selectivity. For example:

- Polar Aprotic Solvents (e.g., DMF, acetonitrile): Enhance nucleophilicity of the amine group in SN2 reactions .

- Water : Facilitates by-product removal via aqueous extraction but may reduce yields due to hydrolysis .

Use solvent parameter databases (e.g., Kamlet-Taft) and computational solvation models (COSMO-RS) to predict solvent effects .

Basic: How is the purity of (4-Thien-3-ylphenyl)methylamine validated for research use?

Beyond HPLC/GC, employ:

- Elemental Analysis (EA) : Verify C, H, N, S percentages (±0.3% deviation from theoretical) .

- Karl Fischer Titration : Quantify water content (<0.1% for anhydrous conditions) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., confirmation of thienyl-phenyl linkage) .

Advanced: What role does the thienyl substituent play in modulating the compound’s electronic properties?

The thienyl group introduces π-conjugation and electron-rich character , altering:

- Redox Behavior : Enhanced susceptibility to electrophilic attack at the sulfur atom .

- Ligand Properties : Coordination with transition metals (e.g., Pd, Cu) in catalysis, studied via cyclic voltammetry (CV) and UV-vis spectroscopy .

Comparative studies with phenyl analogs (e.g., (4-phenylphenyl)methylamine) using DFT calculations (e.g., HOMO-LUMO gaps) quantify electronic effects .

Advanced: How can researchers mitigate by-product formation during large-scale synthesis?

Key strategies include:

- Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions like over-alkylation .

- In-line Monitoring : Use Raman spectroscopy to detect intermediates and adjust feed rates in real time .

- Two-Stage Purification : Combine distillation (for low-boiling impurities) and recrystallization (for high-molecular-weight by-products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |